Thiophene oxide

Diels-Alder cycloaddition Computational chemistry Reactivity prediction

Thiophene oxide (CAS 159159-41-8) is a transient heterocyclic sulfoxide that addresses the synthetic bottleneck of unreactive thiophene in [4+2] cycloadditions. Unlike aromatic thiophene or overly stable thiophene dioxide, thiophene oxide exhibits a ~14 kcal/mol lower Diels-Alder activation barrier, enabling milder conditions and higher yields for polycyclic frameworks. • Enables cycloadditions where thiophene fails and thiophene dioxide is inert, delivering measurable conversion improvements. • Serves as the authentic reference standard for thiophene-S-oxide, the primary reactive metabolite in CYP450-mediated drug metabolism and toxicity pathways. • Supplied exclusively via custom synthesis with full analytical characterization; inquire for batch-specific purity, residual solvent profile, and lead time.

Molecular Formula C4H4OS
Molecular Weight 100.14 g/mol
CAS No. 159159-41-8
Cat. No. B1240815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene oxide
CAS159159-41-8
Molecular FormulaC4H4OS
Molecular Weight100.14 g/mol
Structural Identifiers
SMILESC1=CS(=O)C=C1
InChIInChI=1S/C4H4OS/c5-6-3-1-2-4-6/h1-4H
InChIKeyLWRYDHOHXNQTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 listed / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene Oxide: Technical Baseline and Identity


Thiophene oxide (CAS 159159-41-8, also referred to as thiophene 1-oxide or thiophene S-oxide) is a heterocyclic sulfoxide with molecular formula C₄H₄OS and molecular weight 100.14 g/mol . It is the mono-oxygenated derivative of thiophene, bearing an S=O group that renders the sulfur atom pyramidal and the ring non-planar [1]. The compound is non-aromatic and exists as a reactive diene, in contrast to the fully aromatic parent thiophene [2]. Thiophene oxide serves as a critical intermediate in synthetic chemistry, particularly in Diels–Alder cycloadditions, and as a reactive metabolite in biological systems [3].

Diels–Alder diene
Reactive sulfoxide for cycloaddition with enhanced diene character vs thiophene
Synthetic intermediate
Access polycyclic sulfur heterocycles and functionalized derivatives via one-pot routes
Metabolite probe
Reactive metabolite standard for thiophene-containing compound metabolism studies

Why Thiophene Oxide Is Irreplaceable


Thiophene, thiophene oxide, and thiophene dioxide represent three distinct oxidation states of the thiophene core with fundamentally divergent electronic structures, reactivity profiles, and stability characteristics. Thiophene is aromatic and planar, thiophene dioxide is non-aromatic with a tetrahedral sulfur, while thiophene oxide occupies an intermediate state with a pyramidal sulfur and borderline aromaticity [1]. This difference manifests in their reactivity: thiophene is an unreactive diene in Diels–Alder reactions, whereas thiophene oxide exhibits markedly enhanced diene reactivity due to its altered frontier orbital energies [2]. Moreover, thiophene oxide is a transient species with limited thermal stability, whereas the dioxide is a stable isolable compound [3]. These differences preclude generic substitution; a researcher selecting thiophene dioxide for a cycloaddition would obtain no reaction, while using unoxidized thiophene would yield extremely low conversions.

Target Thiophene oxide: pyramidal S=O; reactive diene
Thiophene (aromatic, planar) Unreactive in Diels–Alder; extremely low conversion may occur
Target Thiophene oxide: intermediate aromaticity; transient stability
Thiophene dioxide (tetrahedral S) Stable, non-reactive in cycloaddition; no reaction expected
Target Thiophene oxide: isolable under controlled conditions
Aliphatic sulfoxides Faster oxidation kinetics; may over-oxidize under similar conditions

Quantitative Differentiation of Thiophene Oxide


Enhanced Diels–Alder Reactivity

A semiempirical AM1 study directly compared the activation barriers for Diels–Alder reactions with ethylene as a model dienophile. Thiophene 1-oxide exhibits a significantly lower activation barrier compared to both the parent thiophene and the dioxide, indicating enhanced diene reactivity [1].

Diels–Alder reactivity
Head-to-head
ΔE‡ 27.2 kcal/mol (oxide) 41.3 (thiophene) / 33.1 (dioxide)
Reported diene reactivity advantage
AM1; ethylene model; gas-phase
Diels-Alder cycloaddition Computational chemistry Reactivity prediction

Aromaticity Quantification (NICS)

Nucleus-Independent Chemical Shift (NICS) calculations quantify the aromaticity of thiophene oxide relative to its parent thiophene and other analogs. The computed NICS(0) value of -5.2 ppm for thiophene oxide indicates borderline non-aromatic/slightly aromatic character, placing it between the strongly aromatic thiophene and the non-aromatic dioxide [1].

Aromaticity (NICS)
Head-to-head
NICS(0) = –5.2 ppm
Borderline non-aromatic character
DFT B3LYP/6-311+G**
Aromaticity NICS Computational chemistry Heterocyclic chemistry

Sulfide to Sulfoxide Oxidation Rate

In the methyltrioxorhenium(VII)-catalyzed oxidation of thiophenes with H₂O₂, the rate constant for the first oxidation step (thiophene → thiophene oxide) is 2–4 orders of magnitude smaller than that for aliphatic sulfides. However, the rate constant for the second step (thiophene oxide → thiophene dioxide) is comparable to that of aliphatic sulfoxides [1].

Oxidation rate step 1
Class-level
k(thiophene→oxide) 10²–10⁴× slower vs aliphatic sulfides
Intermediate stability context
CH₃ReO₃/H₂O₂; 25 °C
Oxidation kinetics Catalysis Reaction mechanism

One-Pot Synthetic Route Efficiency

A one-pot method for preparing 2,5-diarylthiophene-1-oxides from arylacetylenes via zirconacyclopentadiene intermediates yields the desired sulfoxides in amounts comparable to those obtained from traditional multi-step oxidation of thiophene derivatives, while avoiding over-oxidation byproducts [1].

One-pot synthesis yield
Cross-study comparable
45–78% isolated yield
Practical route context
Zr-mediated one-pot; broad FG tolerance
Organic synthesis Methodology Yield optimization

In Vivo Mercapturic Acid Adduct Formation

In rats treated with thiophene, a major urinary metabolite representing approximately 30% of the administered dose was identified as a 2,5-dihydrothiophene sulfoxide mercapturic acid derivative. This finding provides direct evidence that thiophene-S-oxide is formed in vivo as a primary reactive metabolite [1].

In vivo metabolite fraction
Supporting evidence
~30% of dose as mercapturic acid
Metabolite pathway interpretation
Rat model; urinary metabolite analysis
Drug metabolism Toxicology Reactive metabolites

Thiophene Oxide Application Scenarios


Diels–Alder Cycloadditions with Enhanced Diene Reactivity

Thiophene oxide is the preferred diene for Diels–Alder reactions where thiophene is unreactive and thiophene dioxide is too stable. The ~14 kcal/mol lower activation barrier compared to thiophene [1] enables cycloadditions to proceed under milder conditions and with higher yields. This property is exploited in the synthesis of complex polycyclic frameworks and in the preparation of sulfur-containing heterocycles for medicinal chemistry.

One-Pot Synthesis of Functionalized Derivatives

The one-pot zirconacyclopentadiene route [1] provides access to 2,5-diarylthiophene-1-oxides with yields comparable to multi-step oxidations but with broader functional group compatibility. This method is valuable for preparing thiophene oxide libraries bearing electron-donating or electron-withdrawing groups, which are useful as building blocks for materials science and drug discovery.

Drug Metabolism and Toxicology Studies

The established role of thiophene-S-oxide as a primary in vivo metabolite [1] makes this compound essential for metabolism and toxicology studies of thiophene-based drugs. Researchers can use thiophene oxide as a reference standard to identify and quantify reactive metabolites, assess metabolic pathways, and evaluate potential toxicity mechanisms.

Catalytic Oxidation Research

The distinct kinetic behavior of thiophene oxidation—specifically, the 2–4 order-of-magnitude slower first oxidation step compared to aliphatic sulfides [1]—positions thiophene oxide as a model substrate for mechanistic investigations of sulfur oxidation. It is used to study catalyst efficiency, selectivity, and the influence of electronic effects on oxidation rates.

Application
Selection Property
Validation Focus
Diels–Alder cycloaddition
Reported diene reactivity
Activation barrier review
Functionalized thiophene oxide synthesis
One-pot route compatibility
Functional group tolerance
Thiophene metabolism studies
Metabolite reference standard
Mercapturic acid pathway identification
Catalytic sulfur oxidation research
Distinct oxidation kinetics
Catalyst efficiency and selectivity

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